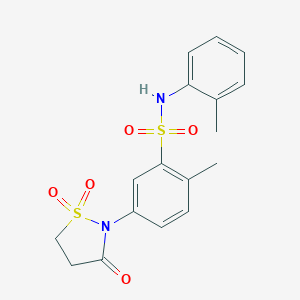
5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one, also known as BMT-1, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been studied for its potential use as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood. However, it has been suggested that 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one exerts its therapeutic effects by modulating various signaling pathways in the body. In cancer, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In Alzheimer's disease, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to reduce the production of amyloid beta, which is a hallmark of the disease. In schizophrenia, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been suggested to modulate the activity of dopamine receptors in the brain.
Biochemical and physiological effects:
5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have various biochemical and physiological effects in animal models. In cancer, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to reduce amyloid beta deposition and improve cognitive function. In schizophrenia, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to reduce the negative symptoms of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its potential therapeutic value in various diseases. Another advantage is that 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is relatively easy to synthesize and purify. However, one of the limitations of using 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one. One future direction is to further investigate the mechanism of action of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one in various diseases. Another future direction is to study the pharmacokinetics and toxicity of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one in animal models. Additionally, future studies could focus on optimizing the synthesis method of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one to improve its yield and purity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one in humans.
Conclusion:
In conclusion, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is a chemical compound that has been studied for its potential therapeutic value in various diseases. The synthesis of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one involves the reaction of 4-benzhydryl-1-piperazinecarboxylic acid with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a coupling agent such as DCC. 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have various biochemical and physiological effects in animal models. Future studies could focus on further investigating the mechanism of action, improving the synthesis method, and conducting clinical trials to evaluate the safety and efficacy of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one.
Synthesemethoden
The synthesis of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one involves the reaction of 4-benzhydryl-1-piperazinecarboxylic acid with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one.
Wissenschaftliche Forschungsanwendungen
5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and schizophrenia. In cancer, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In Alzheimer's disease, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to improve cognitive function and reduce amyloid beta deposition in animal models. In schizophrenia, 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been studied for its potential to reduce the negative symptoms of the disease.
Eigenschaften
Produktname |
5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one |
|---|---|
Molekularformel |
C21H23N5O |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
5-(4-benzhydrylpiperazin-1-yl)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C21H23N5O/c1-16-20(22-21(27)24-23-16)26-14-12-25(13-15-26)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,24,27) |
InChI-Schlüssel |
GGHVUTXLMLUDMD-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=NNC(=O)N=C1N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254082.png)
![N-[4-(aminocarbonyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254083.png)

![Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate](/img/structure/B254086.png)
![Propyl 3-[(4-benzyl-1-piperazinyl)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B254087.png)
![N3-(5-chloro-2-methoxyphenyl)-N2-(2,3-dimethylphenyl)-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254090.png)
![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)


![7-tert-butyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254102.png)
![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254103.png)
